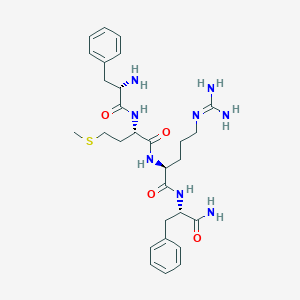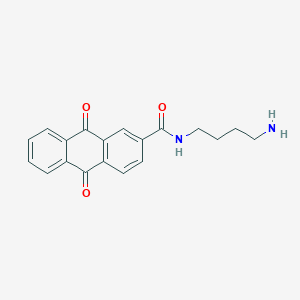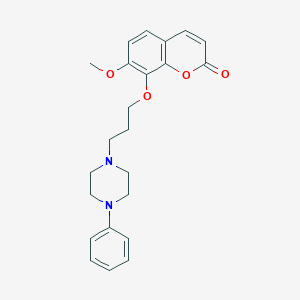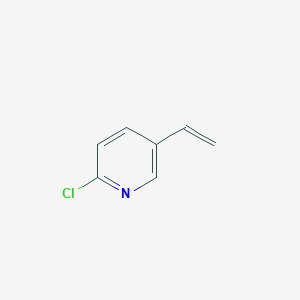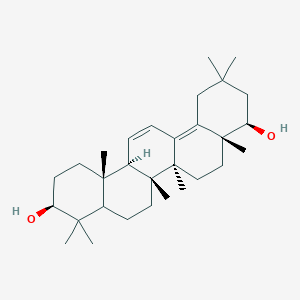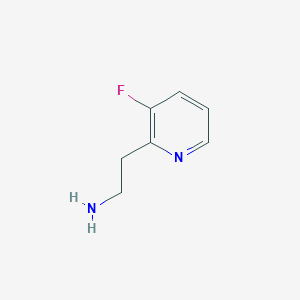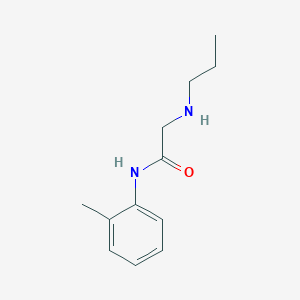
N-(2-méthylphényl)-2-(propylamino)acétamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-(2-methylphenyl)-2-(propylamino)acetamide” is a chemical compound with the CAS Number 145133-92-2 . It has a molecular weight of 206.29 . The IUPAC name for this compound is N-(2-methylphenyl)-2-(propylamino)acetamide . The InChI code for this compound is 1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3, (H,14,15) .
Molecular Structure Analysis
The molecular structure of “N-(2-methylphenyl)-2-(propylamino)acetamide” can be represented by the InChI code: 1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3, (H,14,15) .Physical And Chemical Properties Analysis
“N-(2-methylphenyl)-2-(propylamino)acetamide” has a molecular weight of 149.1897 . The compound’s formula is C9H11NO .Applications De Recherche Scientifique
Chimie des polymères
N-(2-méthylphényl)-2-(propylamino)acétamide: joue un rôle dans la synthèse des polypeptides N-méthylés. Ce composé peut être impliqué dans la polymérisation par ouverture de cycle (ROP) des anhydrides N-carboxyliques (NCA), un processus essentiel pour la création de matériaux fonctionnels . La ROP des NCA peut conduire à la formation de polymères aux propriétés diverses, et les effets stériques des substituants comme This compound peuvent influencer le processus de polymérisation et la structure des polymères résultants .
Utilisations industrielles
Bien que les utilisations industrielles directes de This compound ne soient pas explicitement documentées, des composés ayant des structures similaires sont utilisés dans la synthèse d'agrochimiques, de tensioactifs, et comme catalyseurs dans les polymérisations . Il est plausible que ce composé puisse avoir des applications similaires.
Produits chimiques de production en volume élevé
Le composé pourrait être inclus dans des bases de données répertoriant les produits chimiques de production en volume élevé (HPV). Ces bases de données fournissent des informations sur les propriétés, les dangers et les utilisations des produits chimiques qui sont produits ou importés en grande quantité .
Safety and Hazards
“N-(2-methylphenyl)-2-(propylamino)acetamide” hydrochloride has been classified with the GHS07 pictogram . The hazard statements associated with this compound are H315, H319, and H335 . The precautionary statements are P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
N-(2-methylphenyl)-2-(propylamino)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-3-8-13-9-12(15)14-11-7-5-4-6-10(11)2/h4-7,13H,3,8-9H2,1-2H3,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PRKBTCCRGMGZOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC(=O)NC1=CC=CC=C1C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60328616 |
Source


|
| Record name | N-(2-Methylphenyl)-N~2~-propylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
145133-92-2 |
Source


|
| Record name | N-(2-Methylphenyl)-N~2~-propylglycinamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60328616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


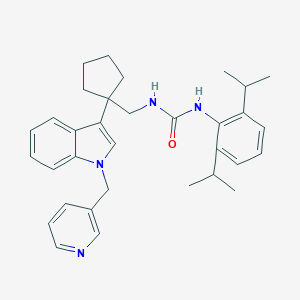
![(2S,5S)-2-[3-[[2-[(Tert-butyldimethylsilyl)oxy]ethyl]sulfonyl]-5-methoxy-4-propoxyphenyl]-5-(3,4,5-trimethoxyphenyl)tetrahydrofuran](/img/structure/B115506.png)
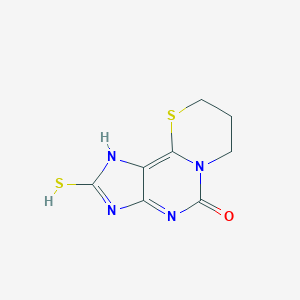

![4-Benzo[1,3]dioxol-5-yl-4-hydroxycyclohexanone](/img/structure/B115510.png)
![7-Methyl-5,6,7,8-tetrahydro-[1,3]dioxolo[4,5-g]isoquinoline](/img/structure/B115516.png)

